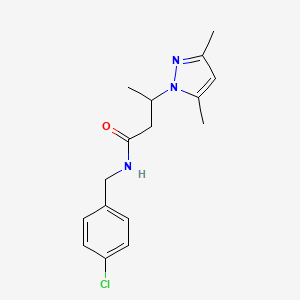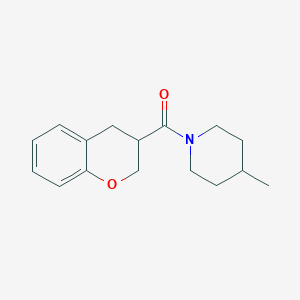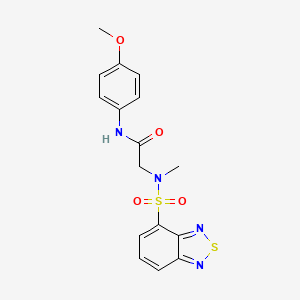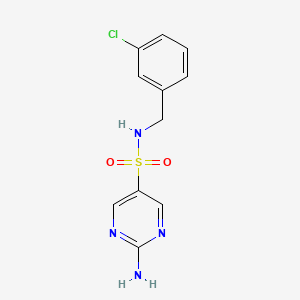
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde), also known as BMB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This inhibition leads to the suppression of cell growth and division, which is why 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as an anti-cancer agent.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the activity of certain enzymes and proteins in cells. Physiologically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the growth and division of cancer cells, which is why it has potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as a building block for the synthesis of new materials with unique properties. One limitation of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde). One direction is to further investigate its anti-cancer properties and potential as a therapeutic agent. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) and its effects in different experimental settings.
Conclusion:
In conclusion, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is a compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in different fields and experimental settings.
Synthesemethoden
The synthesis of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) involves a reaction between 2-methoxybenzaldehyde and 1,4-butanediol in the presence of a catalyst. The reaction results in the formation of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) as a white powder.
Wissenschaftliche Forschungsanwendungen
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
4-[4-(4-formyl-3-methoxyphenoxy)butoxy]-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-19-11-17(7-5-15(19)13-21)25-9-3-4-10-26-18-8-6-16(14-22)20(12-18)24-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWIMRZLAWHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCCOC2=CC(=C(C=C2)C=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)


![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)




![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)